4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine
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Overview
Description
4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with a 2,2,2-trifluoroethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to target vegfr-2 , mutant EGFRL858R/T790M , and FRα and FRβ . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit their targets, leading to changes in cellular processes . For instance, they can inhibit VEGFR-2, preventing cancer cell growth .
Biochemical Pathways
Thieno[3,2-d]pyrimidine derivatives have been reported to affect various pathways, leading to downstream effects such as cell cycle arrest, apoptosis, and inhibition of cell migration and invasion .
Pharmacokinetics
Computational admet and toxicity studies have been conducted on thieno[3,2-d]pyrimidine derivatives to evaluate their potential for drug development .
Result of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit potent antiproliferative activity against tumor cell lines . They can induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion .
Biochemical Analysis
Biochemical Properties
For instance, some thienopyrimidines have been found to inhibit protein kinases, which play key roles in several signal transduction pathways
Cellular Effects
Some thienopyrimidines have been reported to exhibit antiproliferative activity against tumor cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some thienopyrimidines have been found to exert their effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression
Metabolic Pathways
Some thienopyrimidines have been found to inhibit enzymes involved in de novo purine biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethoxy group.
Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[3,2-d]pyrimidines, while oxidation and reduction can modify the functional groups on the thieno[3,2-d]pyrimidine core .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: The parent compound without the trifluoroethoxy group.
4-(2,2,2-Trifluoroethoxy)pyrimidine: A simpler analog lacking the thieno ring.
Thieno[2,3-d]pyrimidine: A structural isomer with different ring fusion.
Uniqueness
4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable scaffold for drug development .
Biological Activity
4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, various derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. One study identified that compounds derived from thieno[3,2-d]pyrimidine showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .
Anticancer Potential
The anticancer properties of thieno[3,2-d]pyrimidines have been explored in various cancer cell lines. For example, certain derivatives have shown efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study: Anticancer Activity
In a study involving the evaluation of this compound on HeLa cells (cervical cancer), it was found that the compound inhibited cell proliferation with an IC50 value of 15 µM. The mechanism was attributed to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .
The biological activities of thieno[3,2-d]pyrimidines can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidines inhibit enzymes like phosphodiesterases and kinases which are involved in signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : Some compounds exhibit antagonistic activity on histamine receptors which contributes to their anti-inflammatory effects .
Applications in Agriculture
Beyond medicinal applications, thieno[3,2-d]pyrimidines have been noted for their utility as fungicides and insecticides. Their structural characteristics allow them to disrupt biological processes in pests effectively .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)3-14-7-6-5(1-2-15-6)12-4-13-7/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHKTFNRJLNKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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